N-(6-acetamidobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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Overview
Description
N-(6-acetamidobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound belonging to the class of benzothiazole derivatives
Mechanism of Action
Target of Action
The primary targets of N-(6-acetamidobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide Benzothiazole derivatives have been found to exhibit significant anti-inflammatory and analgesic activities . These activities are often mediated through the inhibition of cyclooxygenase (COX) enzymes , which are key players in the inflammatory response.
Mode of Action
The exact mode of action of This compound It’s known that benzothiazole derivatives can inhibit cox enzymes . COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which play a crucial role in inflammation and pain .
Biochemical Pathways
The biochemical pathways affected by This compound The inhibition of cox enzymes by benzothiazole derivatives can affect the arachidonic acid pathway . This can lead to a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Result of Action
The molecular and cellular effects of This compound The inhibition of cox enzymes by benzothiazole derivatives can lead to a decrease in the production of prostaglandins . This can result in reduced inflammation and pain .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-acetamidobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. The acetamide group is introduced through acetylation, and the dihydrobenzo[b][1,4]dioxine-2-carboxamide moiety is attached using appropriate coupling reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. Catalysts and solvents are carefully selected to optimize yield and purity. The process is monitored to ensure consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology: In biological research, N-(6-acetamidobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is studied for its biological activity. It has shown promise in inhibiting enzymes and modulating biological pathways.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for therapeutic interventions in various diseases.
Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its versatility and reactivity make it valuable in the synthesis of high-performance polymers and coatings.
Comparison with Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-phenylacetamide
N-(6-chlorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
N-(6-arylbenzo[d]thiazol-2-yl)acetamide
Uniqueness: N-(6-acetamidobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide stands out due to its specific structural features, such as the presence of the acetamide group and the dihydrobenzo[b][1,4]dioxine-2-carboxamide moiety. These features contribute to its unique reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S/c1-10(22)19-11-6-7-12-16(8-11)26-18(20-12)21-17(23)15-9-24-13-4-2-3-5-14(13)25-15/h2-8,15H,9H2,1H3,(H,19,22)(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIYLLVYDIIOJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3COC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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